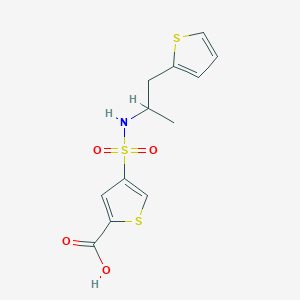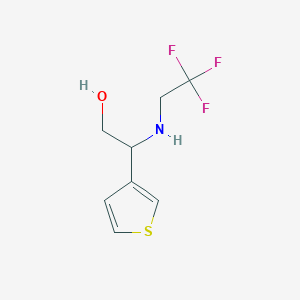
4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid, also known as TPTC, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. TPTC is a member of the thiophene family, which is a group of organic compounds that contain a five-membered ring made up of four carbon atoms and one sulfur atom.
Wissenschaftliche Forschungsanwendungen
4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has been studied for its potential applications in various fields such as medicine, materials science, and electronics. In medicine, this compound has been found to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. In materials science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks. In electronics, this compound has been studied for its potential applications in organic field-effect transistors and organic solar cells.
Wirkmechanismus
The mechanism of action of 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. This compound has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in cells and animals. In cells, this compound has been shown to reduce the production of inflammatory molecules such as prostaglandins and cytokines. This compound has also been shown to inhibit the growth and survival of cancer cells. In animals, this compound has been found to reduce inflammation and to inhibit the growth of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid has a number of advantages for lab experiments. It is relatively easy to synthesize and is commercially available. This compound is also stable under a variety of conditions and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for its preparation and handling. This compound can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the study of 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid. One area of research is the development of new materials based on this compound. This compound has been used as a building block for the synthesis of metal-organic frameworks and covalent organic frameworks, but there is still much to be explored in this area. Another area of research is the development of new drugs based on this compound. This compound has been found to have anti-inflammatory and anti-cancer properties, but more research is needed to fully understand its mechanism of action and to optimize its therapeutic potential. Finally, this compound could be studied for its potential applications in electronics. This compound has already been studied for its potential use in organic field-effect transistors and organic solar cells, but there is still much to be explored in this area as well.
Conclusion:
In conclusion, this compound is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. This compound can be synthesized using a reliable and efficient method, and has been studied for its anti-inflammatory and anti-cancer properties, as well as its potential applications in materials science and electronics. This compound has a number of advantages for lab experiments, but also has some limitations. There are many future directions for the study of this compound, including the development of new materials and drugs, and its potential applications in electronics.
Synthesemethoden
The synthesis of 4-(1-Thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid involves the reaction of 2-thiophenecarboxylic acid with 2-(chloromethyl)propane-1,3-diol in the presence of a base such as potassium carbonate. The resulting product is then treated with sulfamic acid to form this compound. This synthesis method has been reported in a number of scientific articles and has been found to be reliable and efficient.
Eigenschaften
IUPAC Name |
4-(1-thiophen-2-ylpropan-2-ylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S3/c1-8(5-9-3-2-4-18-9)13-20(16,17)10-6-11(12(14)15)19-7-10/h2-4,6-8,13H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMQMQDTUBFQGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)
![2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)
![2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B7576791.png)
![3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide](/img/structure/B7576798.png)

![N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576822.png)
![2-[1-[2-(3-Methylmorpholin-4-yl)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B7576832.png)
![2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7576833.png)
![N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7576839.png)
![1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide](/img/structure/B7576859.png)
![1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B7576866.png)

![2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone](/img/structure/B7576878.png)